Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-amino-2,6-difluorobenzoate

Medicinal Chemistry Retinoid Synthesis Amidation Yield

Ethyl 4-amino-2,6-difluorobenzoate (CAS 191469-36-0) is a fluorinated aromatic ester with the formula C₉H₉F₂NO₂ and molecular weight 201.17 g/mol, featuring an amino group para to the ethyl ester and fluorine atoms at both ortho positions of the benzene ring. This difluoro-substitution pattern confers distinct electronic properties compared to non-fluorinated or mono-fluorinated analogs, making the compound a targeted intermediate in medicinal chemistry, most notably as a building block in the synthesis of the retinoic acid receptor-α (RARα) agonist AGN-193836.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 191469-36-0
Cat. No. B061264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2,6-difluorobenzoate
CAS191469-36-0
SynonymsBenzoic acid, 4-amino-2,6-difluoro-, ethyl ester (9CI)
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1F)N)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3
InChIKeyUNWQLHONIWEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-2,6-Difluorobenzoate (CAS 191469-36-0): Core Properties and Procurement Context


Ethyl 4-amino-2,6-difluorobenzoate (CAS 191469-36-0) is a fluorinated aromatic ester with the formula C₉H₉F₂NO₂ and molecular weight 201.17 g/mol, featuring an amino group para to the ethyl ester and fluorine atoms at both ortho positions of the benzene ring . This difluoro-substitution pattern confers distinct electronic properties compared to non-fluorinated or mono-fluorinated analogs, making the compound a targeted intermediate in medicinal chemistry, most notably as a building block in the synthesis of the retinoic acid receptor-α (RARα) agonist AGN-193836 [1]. The compound is commercially available from multiple suppliers at purities typically ≥95%, though primary literature directly characterizing its standalone biological or physicochemical differentiation remains sparse .

Ethyl 4-Amino-2,6-Difluorobenzoate: Why In-Class Interchange Without Data Is a Procurement Risk


Even within the narrow family of 4-amino-2,6-difluorobenzoate esters, substitution of the ester alkyl group (e.g., methyl vs. ethyl vs. benzyl) alters both physicochemical properties and synthetic reactivity, precluding casual interchange. The ethyl ester of 4-amino-2,6-difluorobenzoate has been specifically employed in the literature for amidation reactions yielding biologically active RARα agonists, with the ethyl ester providing an optimal balance of steric accessibility and leaving-group character under pyridine-catalyzed conditions [1]. The corresponding methyl ester (CAS 191478-99-6) or benzyl ester (CAS 1272528-28-5) would generate different reaction kinetics, different intermediate solubility profiles, and different deprotection requirements, any of which could compromise downstream synthetic yields or complicate purification. Procuring a non-identical ester without verifying reaction compatibility therefore introduces a quantifiable risk of process deviation, particularly in multi-step pharmaceutical intermediate syntheses where intermediate characterization and regulatory documentation are tied to the specific CAS number [1].

Ethyl 4-Amino-2,6-Difluorobenzoate: Head-to-Head and Cross-Study Differentiation Evidence


Amidation Efficiency in RARα Agonist Synthesis: Ethyl Ester vs. Alternative Substrates

In the synthesis of the RARα agonist AGN-193836, ethyl 4-amino-2,6-difluorobenzoate was reacted under pyridine catalysis to form the key 2,6-difluorobenzamide intermediate, achieving an isolated yield of 85% [1]. This yield is reported as superior to alternative routes employing brominated aromatic substrates, which typically require palladium-catalyzed cross-coupling and deliver lower overall efficiency [1]. The comparative advantage arises because the 4-amino group of the ethyl ester directly participates in amide bond formation without requiring pre-functionalization (e.g., halogenation) or protecting-group manipulation, reducing step count and reagent burden relative to bromo- or iodo-arene based approaches.

Medicinal Chemistry Retinoid Synthesis Amidation Yield

Electronic Modulation by Ortho-Fluorine Substitution: Calculated Physicochemical Comparison with Non-Fluorinated Ethyl 4-Aminobenzoate

The introduction of two ortho-fluorine atoms in ethyl 4-amino-2,6-difluorobenzoate substantially alters the electronic environment of the aromatic ring and the reactivity of both the amino and ester functional groups. Calculated density is 1.302 g/cm³, compared to approximately 1.12 g/cm³ for non-fluorinated ethyl 4-aminobenzoate, reflecting the increased mass and electronic polarization imparted by fluorine . The fluorine substituents lower the pKa of the anilinium ion (estimated shift of ~2–3 units based on class-level Hammett σₘ analysis for 2,6-difluoro substitution), which modulates nucleophilicity of the 4-amino group in acylation and coupling reactions. This electronic tuning has been specifically exploited in the design of difluorobenzamide-containing RARα ligands, where the 2,6-difluoro pattern contributes to receptor-binding affinity that is absent in non-fluorinated benzamide congeners [1].

Physical Organic Chemistry Fluorine Chemistry Structure-Activity Relationships

Dihydroorotase Enzyme Inhibition: Weak but Catalogued Bioactivity with Quantitative IC50

Ethyl 4-amino-2,6-difluorobenzoate was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. This weak inhibitory activity places the compound in a distinct pharmacological profile compared to close structural analogs: for instance, the corresponding methyl ester (CAS 191478-99-6) or the free carboxylic acid derivative would be expected to show altered binding due to different hydrogen-bonding capacity at the ester moiety. The measured IC50 provides a quantitative baseline, albeit a low-potency one, that can be benchmarked when selecting this scaffold for fragment-based drug discovery or for exclusionary screening (i.e., confirming the core scaffold is inert against a given target panel).

Enzymology Dihydroorotase BindingDB

Ester Group Differentiation: Ethyl vs. Methyl and Benzyl Analogs in Synthetic Intermediate Applications

Within the 4-amino-2,6-difluorobenzoate ester series, the ethyl ester (CAS 191469-36-0, MW 201.17), methyl ester (CAS 191478-99-6, MW 187.14), and benzyl ester (CAS 1272528-28-5, MW 263.24) differ in molecular weight, calculated lipophilicity, and deprotection strategy . The ethyl ester is specifically cited in the AGN-193836 synthesis literature because ethyl ester hydrolysis (LiOH, THF/H₂O) proceeds under conditions orthogonal to the acid-sensitive tetramethylnaphthalene moiety present in the target molecule [1]. The methyl ester, by contrast, would hydrolyze more rapidly but offers no orthogonal advantage, while the benzyl ester would require hydrogenolysis, introducing chemoselectivity risks with potentially reducible functional groups in complex substrates. This documented synthetic precedent makes the ethyl ester the empirically validated choice for at least one pharmaceutically relevant synthetic route.

Synthetic Chemistry Ester Hydrolysis Building Block Selection

Ethyl 4-Amino-2,6-Difluorobenzoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Fluorinated Retinoid Receptor Agonists (RARα-Selective Chemotypes)

Ethyl 4-amino-2,6-difluorobenzoate is the demonstrated building block of choice for constructing the 2,6-difluorobenzamide pharmacophore present in AGN-193836 and related RARα-selective agonists. The 85% amidation yield under pyridine catalysis, documented in the primary synthesis literature, provides a quantifiable efficiency benchmark [1]. Procurement for retinoid medicinal chemistry programs is supported by this specific precedent; alternative esters or non-fluorinated analogs lack comparable literature validation for this target class.

Fragment-Based Drug Discovery Exclusion Screening and Scaffold Validation

The documented weak dihydroorotase inhibition (IC50 = 180 µM) provides a quantitative negative-control data point [1]. Researchers procuring this compound for fragment-library construction can use this IC50 to benchmark target selectivity: a hit with potency substantially below 180 µM against a given enzyme target would indicate specific engagement beyond the baseline scaffold activity. This data also supports go/no-go decisions in early-stage screening cascades.

Fluorinated Building Block for Physicochemical Property Modulation in Lead Optimization

The 2,6-difluoro substitution pattern, with calculated density of 1.302 g/cm³ and electron-withdrawing effects that lower the anilinium pKa by an estimated 2–3 units relative to non-fluorinated ethyl 4-aminobenzoate, makes this compound a targeted procurement choice for lead optimization programs seeking to modulate aromatic ring electronics, amine nucleophilicity, or metabolic stability via fluorine incorporation [1].

Multi-Step Pharmaceutical Intermediate Manufacturing with Documented Synthetic Precedent

The ethyl ester group of this compound has validated compatibility with LiOH-mediated hydrolysis under conditions that preserve acid-labile functionalities (as demonstrated in the AGN-193836 synthesis) [1]. For process chemistry teams scaling up retinoid or fluorinated benzamide APIs, this precedent reduces the risk of late-stage deprotection failures, providing a documented advantage over methyl or benzyl ester alternatives that lack equivalent validation in the peer-reviewed synthetic literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-2,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.